molecular formula C10H7NO B1313244 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile CAS No. 215362-26-8

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

Cat. No. B1313244
CAS RN: 215362-26-8
M. Wt: 157.17 g/mol
InChI Key: VBHKVONJPYQVJN-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a chemical compound with the CAS Number: 215362-26-8 . It is a solid substance at room temperature . This compound is used as a reagent in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is represented by the linear formula C10H7NO . The molecular weight of this compound is 157.17 .


Chemical Reactions Analysis

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives . These derivatives have anticonvulsant activity and act as AMPA antagonists .


Physical And Chemical Properties Analysis

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a solid substance at room temperature . It has a molecular weight of 157.17 and a boiling point of 332.587°C at 760 mmHg .

Scientific Research Applications

Organic Solar Cells

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile: has been utilized in the design of small organic solar cells. Molecules containing this compound as a core unit have shown enhanced photovoltaic efficiencies. The absorption values of these molecules lie between 400 and 490 nm , and they exhibit favorable re-organization energy values for electron and hole transfer, which are critical for efficient charge transport .

Charge Transport Properties

The compound plays a significant role in improving the charge transport properties of organic solar cells. Studies have shown that molecules designed with this compound can lead to better backbone ordering in solid films, which is beneficial for reducing disorders in the energy distribution of the electron transport level, thereby improving carrier lifetime and overall device performance .

Anticonvulsant Activity

In the pharmaceutical field, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile serves as a reagent in the synthesis of imidazoindenopyrazinone carboxylic acid derivatives. These derivatives have been researched for their potential as AMPA antagonists, which are of interest for their anticonvulsant activities .

Photovoltaic Efficiencies

The compound is a key ingredient in the development of naphthalene di-imide based molecules for organic solar cells. These molecules, with different end cap acceptors, have been designed to enhance photovoltaic efficiencies, indicating the compound’s versatility in solar energy applications .

Molecular Packing in Films

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile: derivatives are crucial in achieving effective molecular packing structures in solid films. This packing is instrumental in the photoelectric conversion processes, outlining the future development of organic solar cells .

Energy Conversion

The compound is part of a broader effort to develop renewable low-cost energy sources. It is involved in the conversion of potential energy, such as that from rain falling at high altitudes or tidal pools, into electric energy, contributing to the diversification of energy sources .

Safety and Hazards

This compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system.

Mode of Action

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile acts as an AMPA antagonist . As an antagonist, it binds to the AMPA receptor and inhibits its activation by glutamate, thereby modulating the excitatory neurotransmission mediated by the receptor.

Result of Action

The molecular effect of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is the inhibition of AMPA receptors, leading to a decrease in excitatory neurotransmission. On a cellular level, this can result in changes in neuronal excitability and synaptic plasticity. The compound has been used in the preparation of imidazoindenopyrazinone carboxylic acid derivatives and has shown anticonvulsant activity .

properties

IUPAC Name

3-oxo-1,2-dihydroindene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHKVONJPYQVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443642
Record name 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

CAS RN

215362-26-8
Record name 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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